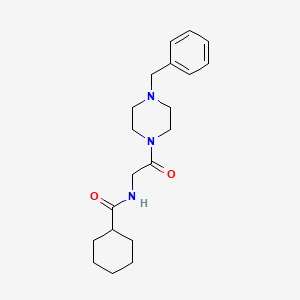

N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c24-19(15-21-20(25)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYJJKJRCMZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxamide with 4-benzylpiperazine under specific conditions. The reaction can be carried out in the presence of a suitable coupling agent, such as carbodiimide, to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics.

Medicine: The compound's antipsychotic properties have been explored in the context of treating mental health disorders. Its ability to modulate neurotransmitter systems makes it a potential therapeutic agent for conditions such as schizophrenia and depression.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and efficacy make it a valuable component in the manufacturing of various products.

Mechanism of Action

The mechanism by which N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological outcomes. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Research Implications and Limitations

However, the absence of fluorination or polar substituents may limit its utility in diagnostic imaging compared to 18F-labeled analogs. Further research should prioritize:

- In vitro binding assays to quantify 5-HT1A/D2 affinity.

- Metabolic stability studies to assess pharmacokinetic viability.

Biological Activity

N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

- Molecular Formula : C_{22}H_{30}N_{2}O_{3}

- Molecular Weight : 374.49 g/mol

- IUPAC Name : this compound

The compound exhibits various biological activities primarily through modulation of receptor pathways and intracellular signaling cascades. Notably, it has been observed to:

- Interact with Chemokine Receptors : Similar compounds have shown efficacy as antagonists for CC chemokine receptors, particularly CCR3, which is involved in inflammatory responses and allergic reactions .

- Cytokine Production : It triggers the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, indicating a role in inflammatory processes .

- Adhesion Molecule Expression : The compound increases the expression of adhesion molecules (ICAM1, VCAM1) which are crucial for leukocyte adhesion and migration during inflammation .

Biological Activity Summary Table

Case Study 1: Inflammatory Response Modulation

A study investigated the effects of this compound on human endothelial cells. Results indicated that the compound significantly enhanced the secretion of IL-6 and TNF-alpha upon stimulation with inflammatory agents, suggesting its potential use in managing conditions characterized by excessive inflammation .

Case Study 2: Chemokine Receptor Antagonism

In another study focused on the structure-activity relationship (SAR) of piperazine derivatives, it was found that modifications similar to those in this compound improved binding affinity to CCR3, leading to enhanced antagonistic effects against eotaxin-induced eosinophil chemotaxis. This highlights the compound's potential for treating allergic and inflammatory diseases .

Pharmacological Implications

The biological activity of this compound suggests several pharmacological applications:

- Anti-inflammatory Agents : Given its ability to modulate cytokine production and adhesion molecule expression, this compound may serve as a basis for developing new anti-inflammatory drugs.

- Allergy Treatments : Its antagonistic effects on chemokine receptors indicate potential applications in treating allergic reactions and asthma.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide?

- Methodology : Utilize multi-step organic synthesis, starting with cyclohexanecarboxylic acid activation (e.g., via EDCI/HOBt coupling) to form the carboxamide. Subsequent reaction with 4-benzylpiperazine requires a nucleophilic substitution or amidation step under basic conditions (e.g., DIPEA in DMF). Optimize yields by controlling reaction time (12–24 hrs) and temperature (60–80°C) .

- Key Reagents : Ethyl chlorooxoacetate for introducing the oxoethyl linker; purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity using / NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and cyclohexane carboxamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (expected [M+H]+ ~428.5 g/mol) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination if suitable crystals are obtained .

Q. How to design initial biological screening assays for this compound?

- Methodology :

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .

- Antifungal/Antiparasitic Screening : Broth microdilution assays against Candida albicans or Plasmodium falciparum .

- Controls : Include reference drugs (e.g., fluconazole for fungi, chloroquine for parasites) and solvent controls (DMSO ≤0.1%).

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodology :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell density, serum concentration) to isolate variables .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (target ≥95% purity) .

- Meta-Analysis : Compare structural variations (e.g., substituents on the benzyl or piperazine groups) to identify activity trends .

Q. What computational approaches can predict the compound’s molecular targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT) or kinases, leveraging homology models from PDB .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with piperazine nitrogen) using Schrödinger Suite .

- ADMET Prediction : SwissADME to assess bioavailability and blood-brain barrier penetration .

Q. How to optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Solubility Enhancement : Test co-solvents (e.g., PEG 400) or formulate as nanoparticles (e.g., PLGA encapsulation) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.